N-(3,4-dimethoxybenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
The compound 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazoloazepine core substituted with chlorophenyl and methoxyphenyl groups. Its structure combines a heterocyclic azepine ring fused with a triazole moiety, which is further functionalized with urea-linked aromatic substituents. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aryl rings may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, receptor binding affinity, and metabolic stability .
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-10-9-16(12-23(22)30-2)14-26-24(28)19-13-21(17-6-5-11-25-15-17)27-20-8-4-3-7-18(19)20/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI Key |
ZLEOFALNVHCXCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-Dimethoxybenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a quinoline backbone with a carboxamide functional group, which is known to enhance biological activity through various mechanisms. The presence of the pyridine and dimethoxybenzyl moieties contributes to its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and a reduction in TNF-α levels in treated cells .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. The inhibition of acetylcholinesterase (AChE) is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
These findings suggest that the compound could serve as a lead for developing new therapeutics for cognitive disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results indicate that it possesses significant activity against Mycobacterium tuberculosis and other mycobacterial species.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Mycobacterium kansasii | 1.0 µg/mL |
These results position the compound as a promising candidate for further development in the fight against resistant bacterial strains.
Case Studies and Research Findings
- Mechanistic Studies : Research has indicated that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and specificity .
- In Vivo Evaluations : Animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in cancer models, with preliminary results showing promising tumor reduction rates .
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions with targets such as glutathione S-transferase P1-1 and caspase-3, supporting its potential as an anticancer agent .
Scientific Research Applications
Efficacy and Pharmacokinetics
In preclinical studies, certain quinoline-4-carboxamide derivatives have shown excellent oral efficacy in mouse models infected with P. berghei, achieving effective doses (ED90) below 1 mg/kg over four days. This highlights their potential for further development as antimalarial agents capable of addressing drug resistance issues .
Summary of Findings
| Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |
|---|---|---|---|
| N-(3,4-dimethoxybenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | 120 | <1 | Inhibition of PfEF2 |
Cytotoxicity Studies
Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The antiproliferative activity was assessed using IC50 values, with several compounds showing promising results in the low micromolar range .
Targeting Mechanisms
The anticancer activity is believed to stem from the ability of these compounds to interact with specific cellular targets involved in cancer cell proliferation and survival. The presence of functional groups in the quinoline structure enhances binding affinity and selectivity towards cancer cells, making them potential candidates for targeted cancer therapies .
Summary of Findings
| Compound | Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|---|
| This compound | HCT-116 | 1.9 - 7.52 | Antiproliferative |
| This compound | MCF-7 | Not specified | Antiproliferative |
HIV Research Applications
Recent studies have explored the potential of quinoline derivatives as inhibitors of HIV-1 integrase. The design and synthesis of novel derivatives bearing different substituents on the quinoline ring have shown promise in inhibiting this critical viral enzyme . The structure–activity relationship (SAR) studies indicate that modifications can enhance antiviral activity while maintaining favorable pharmacokinetic properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoline and pyridine rings provide electron-deficient aromatic systems susceptible to nucleophilic substitution. Methoxy groups on the benzyl moiety may also participate in demethylation under specific conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Quinoline ring substitution | HNO₃/H₂SO₄ (nitration) at 0–5°C | Nitro derivatives at C5/C7 positions | |
| Demethylation | BBr₃ (1.0 M in DCM), −78°C to RT, 12 h | Hydroxybenzyl derivatives |
-
Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of the carboxamide group.
-
Demethylation of 3,4-dimethoxybenzyl groups yields phenolic intermediates, which can undergo further functionalization.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, though steric hindrance from the dimethoxybenzyl group modulates reactivity.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 24 h | Quinoline-4-carboxylic acid | |
| Basic hydrolysis | NaOH (2 M), ethanol, 80°C, 8 h | Partial decomposition observed |
-
Acidic conditions yield the carboxylic acid derivative, while basic hydrolysis is less efficient due to competing side reactions.
Reduction Reactions
The carboxamide and aromatic systems are targets for reductive transformations.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, 0°C to RT, 6 h | Secondary amine derivative | |
| Quinoline ring reduction | H₂ (1 atm), Pd/C, ethanol, RT, 12 h | Partially saturated tetrahydroquinoline |
-
LiAlH₄ selectively reduces the carboxamide to a methyleneamine without affecting the pyridine ring.
-
Catalytic hydrogenation partially saturates the quinoline ring, preserving the pyridinyl group.
Oxidation Reactions
The pyridine and quinoline nitrogen atoms are sites for oxidation, while methoxy groups remain inert under mild conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| N-Oxidation | mCPBA (1.2 equiv), DCM, RT, 4 h | Pyridine N-oxide derivative | |
| Quinoline N-oxidation | H₂O₂ (30%), AcOH, 60°C, 8 h | Quinoline N-oxide |
-
mCPBA selectively oxidizes the pyridine nitrogen, while stronger oxidants like H₂O₂ target the quinoline ring .
Coordination Chemistry
The pyridinyl nitrogen serves as a ligand for metal coordination, relevant to catalytic and materials science applications.
| Reaction Type | Metal Salt/Conditions | Complex Properties | References |
|---|---|---|---|
| Pd(II) coordination | PdCl₂, MeCN, RT, 2 h | Square-planar complex (λmax = 420 nm) |
-
The resulting Pd(II) complex exhibits luminescence, suggesting potential in optoelectronic materials.
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidants.
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (365 nm) | Photooxidation of quinoline ring | t₁/₂ = 48 h (in methanol) | |
| Strong acids | Cleavage of carboxamide bond | Complete decomposition in 6 M H₂SO₄, 1 h |
Key Research Findings
-
Regioselectivity : Electron-withdrawing groups on the quinoline ring direct electrophilic substitution to the C5 position .
-
Steric Effects : The dimethoxybenzyl group impedes reactions at the carboxamide nitrogen, necessitating harsh conditions for hydrolysis or reduction.
-
Biological Relevance : N-Oxidation products exhibit enhanced solubility and altered pharmacokinetic profiles, critical for drug development .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position and Type : The target compound’s 2-methoxyphenyl group (ortho-OMe) contrasts with analogues featuring para- or meta-substituted alkoxy/alkyl groups (e.g., 4-ethoxyphenyl in ). The chloro group’s position (meta in the target vs. para in ) may alter steric and electronic interactions with targets.
Bioactivity and Target Profiling
While direct bioactivity data for the target compound is lacking, highlights that structurally similar compounds cluster into groups with shared modes of action. For example:
- Hierarchical Clustering : Analogues with triazoloazepine-urea scaffolds (e.g., ) may target kinases or GPCRs due to the core’s resemblance to privileged pharmacophores in CNS and oncology drugs .
- Protein Target Correlations : Compounds with para-substituted electron-donating groups (e.g., 4-ethoxy in ) could exhibit enhanced blood-brain barrier penetration compared to ortho-substituted variants .
Computational Similarity Analysis
- Tanimoto and Dice Metrics: The target compound’s structural similarity to known inhibitors can be quantified using fingerprint-based methods. For instance, analogues in and may share high Tanimoto scores (>0.7) due to common triazoloazepine-urea motifs, suggesting overlapping bioactivities .
- Molecular Networking : MS/MS-based cosine scores () could group the target compound with other ureas if fragmentation patterns align (e.g., shared triazoloazepine cleavage pathways).
Preparation Methods
Introduction of the Pyridinyl Group
The pyridinyl moiety at the C2 position is introduced during quinoline formation. However, post-cyclization modifications are possible via cross-coupling reactions.
Suzuki-Miyaura Coupling :
Carboxylic Acid Activation
The ethyl ester intermediate is hydrolyzed to the carboxylic acid, which is then activated for amide coupling.
Hydrolysis :
-
Reactants : 2-(Pyridin-3-yl)quinoline-4-carboxylate (1.0 equiv).
-
Conditions : 2M NaOH in ethanol/water (1:1), reflux, 6 hours.
-
Outcome : 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (92% yield).
Activation :
-
Reactants : Carboxylic acid (1.0 equiv), thionyl chloride (3.0 equiv).
-
Outcome : Acid chloride intermediate (quantitative conversion).
Amidation with 3,4-Dimethoxybenzylamine
The final step involves coupling the acid chloride with 3,4-dimethoxybenzylamine.
Amide Coupling :
-
Reactants : Quinoline-4-carbonyl chloride (1.0 equiv), 3,4-dimethoxybenzylamine (1.2 equiv).
-
Conditions : Triethylamine (2.0 equiv), anhydrous DCM, 0°C to room temperature, 12 hours.
-
Outcome : this compound (85% yield).
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) affords the pure product.
Analytical Data and Characterization
Optimization and Challenges
Yield Improvements
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3,4-dimethoxybenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A quinoline-4-carboxamide core is functionalized via coupling reactions with pyridinyl and dimethoxybenzyl groups. For example, analogous quinoline derivatives are synthesized using 2-aminoquinoline-3-carboxamide intermediates, followed by catalytic cyclization with ZnCl₂ or other Lewis acids to form the heterocyclic backbone . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or DCM/ether mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., Nonius COLLECT, Oxford Diffraction instruments) resolves bond angles (e.g., C–C–N ~109.5°) and torsional parameters (e.g., pyridinyl-quinoline dihedral angles ~50–60°) .
- NMR : and NMR (DMSO-d6 or CDCl₃) identify methoxy (δ ~3.8–4.0 ppm) and pyridinyl protons (δ ~8.0–9.0 ppm). - COSY validates connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water. Stability tests (TGA/DSC) recommend storage at −20°C under inert gas (N₂/Ar) to prevent oxidation of the dimethoxybenzyl group .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid electrostatic discharge during weighing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalytic screening : Test ZnCl₂, FeCl₃, or Bi(OTf)₃ for cyclization efficiency. For example, ZnCl₂ at 80°C in toluene increases quinoline ring formation yields by ~15% compared to uncatalyzed reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side products .
Q. How do structural modifications (e.g., methoxy position, pyridinyl substitution) influence biological activity?
- Methodological Answer :
- SAR studies : Replace 3,4-dimethoxybenzyl with 4-methoxy or 3-chloro analogs to assess changes in receptor binding (e.g., G protein-coupled receptors). Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets .
- Bioisosteric replacements : Substitute pyridinyl with pyrimidinyl to evaluate metabolic stability (e.g., CYP450 inhibition assays) .
Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Analytical validation : Use orthogonal methods (HPLC-DAD, LC-MS) to confirm compound purity (>98%). Cross-validate bioassays with internal controls (e.g., staurosporine for kinase inhibition) .
- Buffer conditions : Test activity in varying pH (6.5–7.4) and ionic strength buffers to identify assay-specific artifacts .
Q. What computational strategies predict target engagement and off-target effects?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GSK3β or APP) for 100 ns to assess binding stability (RMSD <2.0 Å) .
- Pharmacophore modeling : Align with known kinase inhibitors (e.g., BAY412272) to map critical H-bond donors/acceptors .
Q. How are analytical methods validated when reference standards are unavailable?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
